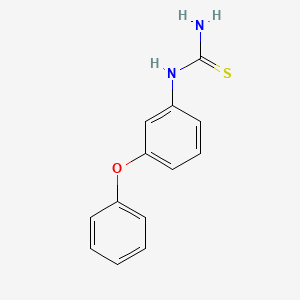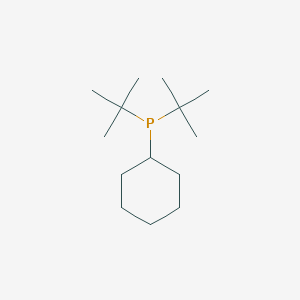
DI-Tert-butylcyclohexylphosphine
Vue d'ensemble
Description
DI-Tert-butylcyclohexylphosphine (DI-TBCP) is a tertiary phosphine compound characterized by the presence of two tert-butylcyclohexyl groups attached to a phosphorus atom . This colorless solid exhibits a melting point of approximately -50°C . It finds utility as a ligand in metal-catalyzed reactions, as a catalyst for organic synthesis, and as a reagent in the production of various compounds .
Synthesis Analysis
The synthesis of DI-TBCP involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used and universal. The role of DI-TBCP as a ligand in metal-catalyzed reactions enables the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations .Molecular Structure Analysis
DI-Tert-butylcyclohexylphosphine contains total 44 bond(s); 15 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s) and 1 phosphane(s) .Chemical Reactions Analysis
DI-TBCP serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds . It also finds utility as a ligand in metal-catalyzed reactions . The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .Physical And Chemical Properties Analysis
DI-TBCP is a colorless solid with a melting point of approximately -50°C . It has a molecular weight of 228.35 . It is a liquid form with a refractive index n20/D 1.506 and a density of 0.889 g/mL at 25 °C .Applications De Recherche Scientifique
Improved Synthesis and Ligand Applications
Di-tert-butylcyclohexylphosphine has been utilized in the synthesis of functionalized biphenyl-based phosphine ligands through a cost-effective and simplified procedure. The method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of chlorodialkylphosphine, offering a pathway to produce a variety of ligands in useful amounts, simplifying the synthesis process significantly Tomori, H., Fox, J., & Buchwald, S. (2000).
Catalysis and Cross-Coupling Reactions
In catalysis, di-tert-butylcyclohexylphosphine-related ligands have been employed in the preparation of aryl(dicyclohexyl)phosphines through a catalytic C–P bond-forming cross-coupling reaction in water, showcasing their versatility and efficiency in synthetic organic chemistry Hirai, Y., & Uozumi, Y. (2017).
Unstable Ortho-Phosphinophenols and Luminescent Materials
An investigation into the instability of ortho-phosphinophenols revealed the sensitivity of these compounds to air when sterically demanding tert-butyl groups are present. Despite this instability, these materials were used to produce luminescent benzoxaphospholes with enhanced air stability, expanding the potential applications in material science Wu, S.-S., Deligonal, N., & Protasiewicz, J. (2013).
Asymmetric Hydrogenations
The compound has also been pivotal in the development of optically active phosphines, which have shown high efficiency in rhodium-catalyzed asymmetric hydrogenations, demonstrating the compound's utility in producing enantiomerically enriched products Imamoto, T., Oohara, N., & Takahashi, H. (2004).
Enhancing Selectivity in Synthesis
Di-tert-butylcyclohexylphosphine derivatives have been shown to significantly enhance selectivity in synthetic processes. For example, palladium complexes with bulky diphosphine ligands have been utilized as highly selective catalysts for converting pentenoic acid mixtures to (bio-)adipic acid, showcasing the ability to achieve high selectivity in hydroxycarbonylation reactions Low, C. H., Nobbs, J. D., et al. (2015).
Safety And Hazards
DI-TBCP is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
DI-TBCP is a versatile chemical compound used in scientific research. It exhibits excellent catalytic properties and finds applications in various organic synthesis reactions. Its employment spans the synthesis of organic compounds, the investigation of enzyme-catalyzed reactions, and the advancement of novel catalysts for organic synthesis .
Propriétés
IUPAC Name |
ditert-butyl(cyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHNJKBAYQARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405168 | |
| Record name | Di-tert-butyl(cyclohexyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Tert-butylcyclohexylphosphine | |
CAS RN |
436865-11-1 | |
| Record name | Di-tert-butyl(cyclohexyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



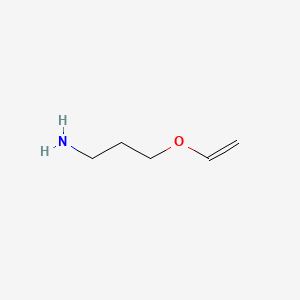
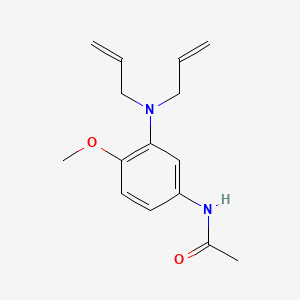
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

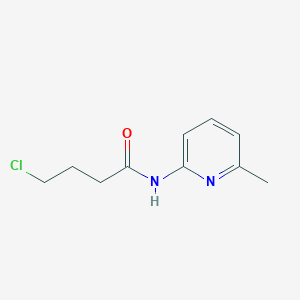
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
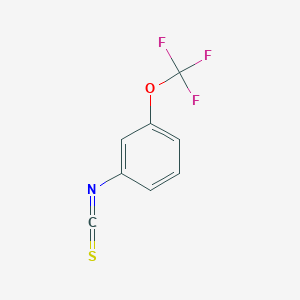
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
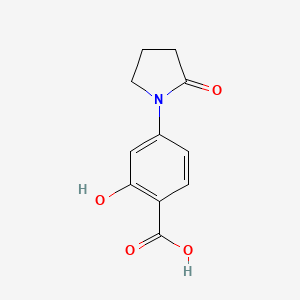
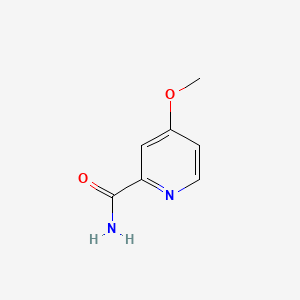
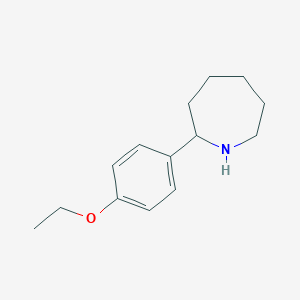
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
